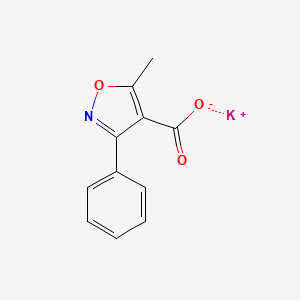
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzoyl chloride oxime with ethyl acetoacetate, followed by hydrolysis . The reaction conditions typically involve:
- Mixing ethyl acetoacetate with benzoyl chloride oxime in an ethanol solution.
- Cooling the mixture to 0°C and adjusting the pH to 7-8 using sodium hydroxide solution.
- Maintaining the reaction temperature at around 10°C for 4 hours.
- Further adjusting the pH to 9-9.5 and continuing the reaction at 10°C.
- Heating the mixture to 110°C to evaporate ethanol, followed by cooling and adding water.
- Stirring and refluxing the mixture for 3 hours.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including penicillin derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Potassium 5-methyl-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, modifying proteins and enzymes through acylation reactions. This modification can alter the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Phenylisoxazole-3-carboxylic acid
- 5-Phenylisoxazole-4-carboxylic acid
- 3-Phenylisoxazole-5-carboxylic acid
Uniqueness
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate is unique due to its specific structural features, including the presence of a potassium ion and the methyl group at the 5-position. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
55967-38-9 |
|---|---|
Fórmula molecular |
C11H8KNO3 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
potassium;5-methyl-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H9NO3.K/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
PHTQEZFERGIZTP-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















